molecular formula C14H20BrNO2 B2923391 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide CAS No. 1097825-87-0

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B2923391
CAS No.: 1097825-87-0
M. Wt: 314.223
InChI Key: NIFDCHXVLWHXPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide typically involves the bromination of N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or modulation of biological pathways, depending on the context of its use .

Comparison with Similar Compounds

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFDCHXVLWHXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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